molecular formula C20H16BrClN2O4S B3680495 5-[[4-[(4-Bromophenyl)methoxy]-3-chloro-5-ethoxyphenyl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione

5-[[4-[(4-Bromophenyl)methoxy]-3-chloro-5-ethoxyphenyl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione

Cat. No.: B3680495
M. Wt: 495.8 g/mol
InChI Key: CPEZGCVTERBATM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 5-[[4-[(4-Bromophenyl)methoxy]-3-chloro-5-ethoxyphenyl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione is a complex organic molecule with potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. This compound features a unique structure that includes a bromophenyl group, a chloro-ethoxyphenyl group, and a sulfanylidene-diazinane-dione core, making it an interesting subject for chemical research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[[4-[(4-Bromophenyl)methoxy]-3-chloro-5-ethoxyphenyl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione typically involves multiple steps, including the formation of intermediate compounds. One common approach is to start with the bromination of a phenyl ring, followed by the introduction of a methoxy group. The chloro-ethoxyphenyl group can be synthesized through a series of substitution reactions. The final step involves the formation of the sulfanylidene-diazinane-dione core through cyclization reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to enhance efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

5-[[4-[(4-Bromophenyl)methoxy]-3-chloro-5-ethoxyphenyl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium iodide in acetone for halogen exchange.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

5-[[4-[(4-Bromophenyl)methoxy]-3-chloro-5-ethoxyphenyl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione: has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 5-[[4-[(4-Bromophenyl)methoxy]-3-chloro-5-ethoxyphenyl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The presence of bromine, chlorine, and sulfur atoms in the structure can influence its reactivity and binding affinity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-Bromophenyl)methoxy]phenylmethanol
  • 4-Bromobenzophenone
  • Thiazole derivatives

Uniqueness

The uniqueness of 5-[[4-[(4-Bromophenyl)methoxy]-3-chloro-5-ethoxyphenyl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione lies in its complex structure, which combines multiple functional groups and heterocyclic elements. This makes it distinct from simpler compounds like 4-[(4-Bromophenyl)methoxy]phenylmethanol or 4-Bromobenzophenone , and provides it with unique chemical and biological properties.

Properties

IUPAC Name

5-[[4-[(4-bromophenyl)methoxy]-3-chloro-5-ethoxyphenyl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16BrClN2O4S/c1-2-27-16-9-12(7-14-18(25)23-20(29)24-19(14)26)8-15(22)17(16)28-10-11-3-5-13(21)6-4-11/h3-9H,2,10H2,1H3,(H2,23,24,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPEZGCVTERBATM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=C2C(=O)NC(=S)NC2=O)Cl)OCC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16BrClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[[4-[(4-Bromophenyl)methoxy]-3-chloro-5-ethoxyphenyl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
Reactant of Route 2
Reactant of Route 2
5-[[4-[(4-Bromophenyl)methoxy]-3-chloro-5-ethoxyphenyl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
Reactant of Route 3
Reactant of Route 3
5-[[4-[(4-Bromophenyl)methoxy]-3-chloro-5-ethoxyphenyl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
Reactant of Route 4
Reactant of Route 4
5-[[4-[(4-Bromophenyl)methoxy]-3-chloro-5-ethoxyphenyl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
Reactant of Route 5
Reactant of Route 5
5-[[4-[(4-Bromophenyl)methoxy]-3-chloro-5-ethoxyphenyl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
Reactant of Route 6
Reactant of Route 6
5-[[4-[(4-Bromophenyl)methoxy]-3-chloro-5-ethoxyphenyl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.